molecular formula C9H8F2 B14730777 Benzene, (3,3-difluoro-2-propenyl)- CAS No. 4980-68-1

Benzene, (3,3-difluoro-2-propenyl)-

Katalognummer: B14730777
CAS-Nummer: 4980-68-1
Molekulargewicht: 154.16 g/mol
InChI-Schlüssel: TXCDHAJAFFONBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, (3,3-difluoro-2-propenyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 3,3-difluoro-2-propenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (3,3-difluoro-2-propenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for Benzene, (3,3-difluoro-2-propenyl)- often involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to ensure cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, (3,3-difluoro-2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include hydroxylated derivatives, reduced propenyl compounds, and substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

Benzene, (3,3-difluoro-2-propenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with biological systems, including its metabolism and potential effects on organisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, (3,3-difluoro-2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects. These effects are mediated through interactions with enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Benzene, (3,3-difluoro-2-propenyl)- include:

Uniqueness

The uniqueness of Benzene, (3,3-difluoro-2-propenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the propenyl group enhances its reactivity and stability compared to other similar compounds .

Eigenschaften

CAS-Nummer

4980-68-1

Molekularformel

C9H8F2

Molekulargewicht

154.16 g/mol

IUPAC-Name

3,3-difluoroprop-2-enylbenzene

InChI

InChI=1S/C9H8F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI-Schlüssel

TXCDHAJAFFONBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC=C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.